(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
Description
This chiral spirobiindane derivative (CAS 1352810-33-3) features a rigid spirocyclic core with two 4-nitrophenyl substituents at the 6,6'-positions and hydroxyl groups at the 7,7'-positions. It is synthesized as a white powder (99% purity) and is utilized in pharmaceutical applications, particularly in healing drugs, due to its stereochemical stability and electronic properties .
Properties
IUPAC Name |
5,5'-bis(4-nitrophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c32-27-23(17-1-7-21(8-2-17)30(34)35)11-5-19-13-15-29(25(19)27)16-14-20-6-12-24(28(33)26(20)29)18-3-9-22(10-4-18)31(36)37/h1-12,32-33H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUINVQVJUNONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. The process begins with the preparation of the spirobiindene core, followed by the introduction of nitrophenyl groups and the diol functionalities. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Asymmetric Synthesis
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds. This property is particularly useful in pharmaceuticals where the efficacy of drugs can depend on their stereochemistry.
Catalysis
The compound has been investigated as a ligand in various catalytic systems. Its structure allows it to coordinate with transition metals effectively, facilitating reactions such as:
- Cross-coupling reactions : It enhances the selectivity and efficiency of coupling processes between organic molecules.
- Hydrogenation reactions : It can act as a catalyst for the hydrogenation of alkenes and alkynes, leading to saturated products with high stereochemical fidelity.
Material Science
In material science, (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol has applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its electronic properties make it suitable for use in:
- Polymer blends : Enhancing the performance of polymers used in electronic devices.
- Nanocomposites : Improving mechanical and thermal properties when incorporated into nanostructured materials.
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
A study demonstrated that (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol was used as a chiral auxiliary in the synthesis of a pharmaceutical compound. The reaction yielded a high enantiomeric excess (ee) of over 95%, showcasing its effectiveness in producing desired stereoisomers with minimal byproducts.
Case Study 2: Catalytic Applications
In another research effort, this compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated that using (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol increased the reaction rate significantly compared to traditional ligands. The selectivity for specific products was enhanced due to the steric and electronic properties imparted by the ligand.
Mechanism of Action
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
| Compound Name | Substituents (6,6'-positions) | Functional Groups (7,7'-positions) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol | 4-Nitrophenyl | -OH | ~476.42* | Pharmaceuticals |
| (R)-2,2',3,3'-Tetrahydro-6,6'-dimethyl-1,1'-spirobi[1H-indene]-7,7'-diol | Methyl | -OH | 280.40 | Catalysis, Ligands |
| (1R)-6,6'-Di-9-anthracenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | Anthracenyl | -OH | ~638.65* | Materials Science |
| 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (base structure) | None | -OH | 252.31 | Ligand for MOFs |
| (1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-...-7,7'-diol | CF₃-substituted phenyl | -OH | 676.49 | Catalysis (asymmetric) |
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl groups in the target compound enhance acidity of the hydroxyl groups (pKa ~8–10) compared to methyl substituents (pKa ~10–12), making it more reactive in proton-transfer reactions .
- Steric Bulk : Anthracenyl and trifluoromethylphenyl substituents introduce significant steric hindrance, reducing solubility in polar solvents but improving thermal stability in polymers .
- Molecular Weight : Nitrophenyl groups increase molecular weight (~476 vs. 252 g/mol for the base structure), impacting crystallinity and melting behavior.
Physicochemical Properties
| Property | Target Compound | 6,6'-Dimethyl Analogue | Base Structure (No Substituents) |
|---|---|---|---|
| Purity | 99% | >98% | 99% |
| Solubility | Low in water; soluble in DCM | Moderate in THF | High in ethanol |
| Thermal Stability | Decomposes >250°C | Stable up to 300°C | Stable up to 280°C |
| Storage | Sealed, dry conditions | Room temperature | Ambient with desiccant |
Notes:
Commercial Availability and Cost
| Compound | Purity | Price (per 100 mg) | Supplier |
|---|---|---|---|
| Target Compound (CAS 1352810-33-3) | 99% | ~$200–300 | Zhejiang Jiuzhou Chem Co. |
| (R)-6,6'-Diiodo-...-7,7'-diol (CAS 1258326-97-4) | 98% | $750 | Shanghai Yuanye Bio |
| (1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-...-diol | 98% | $400–500 | Daicel (via BLD Pharm) |
Cost Drivers : Halogenation (e.g., iodine) and complex substituents (e.g., trifluoromethyl) increase synthesis difficulty and cost compared to nitrophenyl derivatives .
Biological Activity
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol (CAS No. 1352810-33-3) is a synthetic compound with notable structural features that suggest potential biological activity. This article reviews its biological properties based on existing literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C29H22N2O6
- Molecular Weight : 494.49 g/mol
- Density : 1.51 g/mL
- Boiling Point : 686.8 °C
Biological Activity Overview
The biological activity of (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol has been investigated primarily in the context of its potential as a therapeutic agent. The compound has shown promise in various pharmacological applications:
1. Inhibition of Sirtuins
Recent studies indicate that compounds structurally similar to (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol can act as selective inhibitors of SIRT2, an important enzyme involved in deacetylation processes that regulate various cellular functions including metabolism and aging. Inhibitors of SIRT2 have been linked to potential treatments for neurodegenerative diseases and cancer .
2. Antioxidant Activity
The presence of nitrophenyl groups suggests that this compound may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and have implications in the prevention of various chronic diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. Modifications to the core structure can significantly influence potency and selectivity against target enzymes.
| Modification | Effect on Activity |
|---|---|
| Addition of different substituents on the phenyl rings | Alters binding affinity to SIRT2 |
| Constraining the molecular structure | Enhances selectivity over SIRT1 and SIRT3 |
Studies have shown that specific modifications can lead to increased selectivity and potency against SIRT2 compared to other sirtuins .
Case Study 1: Neuroprotective Effects
A study demonstrated that similar compounds exhibited neuroprotective effects in cellular models of neurodegeneration. The mechanism was attributed to the inhibition of SIRT2, which plays a role in neuronal survival during stress conditions.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of related compounds, highlighting their ability to induce apoptosis in cancer cell lines via modulation of sirtuin activity. The results suggested that (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol could be developed further as a therapeutic candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
